

(R)-5,7-Difluorochroman-4-ol chemical properties and structure

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Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

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An In-depth Technical Guide to **(R)-5,7-Difluorochroman-4-ol**: Chemical Properties, Structure, and Synthesis

For researchers, scientists, and professionals in drug development, **(R)-5,7-difluorochroman-4-ol** is a chiral compound of significant interest. It is a key building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3][4] Its fluorinated chroman structure is crucial for its biological activity and stability.[5][6]

Chemical Structure and Identifiers

(R)-5,7-Difluorochroman-4-ol is characterized by a chroman core with fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position in the (R) configuration.[5][6]

Identifier	Value
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol[5]
CAS Number	1270294-05-7[1][5][7][8]
Molecular Formula	C ₉ H ₈ F ₂ O ₂ [1][5][7][9]
SMILES	C1COC2=C(C1O)C(=CC(=C2)F)F[5]
InChI Key	HGTYMLFMXKYIQW-SSDOTTSWSA-N[1][5]

Physicochemical Properties

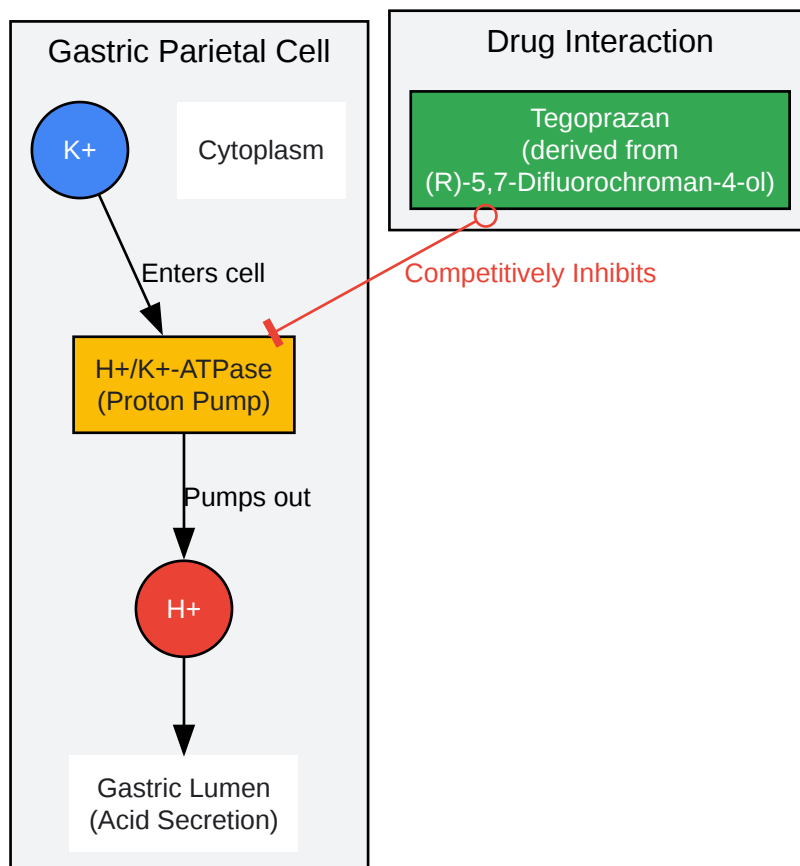
The physicochemical properties of **(R)-5,7-difluorochroman-4-ol** are summarized below. The presence of fluorine atoms notably influences the molecule's characteristics.^[6]

Property	Value
Molecular Weight	186.16 g/mol ^{[1][4][7][10]}
Appearance	White solid ^[3]
Boiling Point	228.4 ± 40.0 °C (Predicted) ^[7]
Density	1.402 ± 0.06 g/cm ³ (Predicted) ^[7]
pKa	13.09 ± 0.20 (Predicted) ^[9]
Purity	Typically ≥98% ^{[1][6][11]}
Storage	2-8°C or Room temperature, in a dark place under an inert atmosphere ^{[1][7][9][12]}

Biological Activity and Applications

The primary application of **(R)-5,7-difluorochroman-4-ol** is as a crucial intermediate in the synthesis of Tegoprazan.^{[1][8]} The specific (R)-stereochemistry is essential for the effective drug-receptor interaction of the final active pharmaceutical ingredient.^[2]

The compound's biological significance stems from its role in forming Tegoprazan, which acts as a potent inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).^{[1][5]} This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease.^[5] Beyond this, research has indicated potential anti-inflammatory and anticancer activities for this class of compounds.^{[1][5]}

Mechanism of Action: Inhibition of Gastric H⁺/K⁺-ATPase[Click to download full resolution via product page](#)

Caption: Inhibition of the gastric proton pump by Tegoprazan.

Experimental Protocols

Synthesis of (R)-5,7-Difluorochroman-4-ol

A practical and environmentally friendly synthesis involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one, often achieved through enzymatic processes.[5][7] A published green synthesis protocol utilizes lipase-catalyzed resolution and a subsequent Mitsunobu inversion.[3]

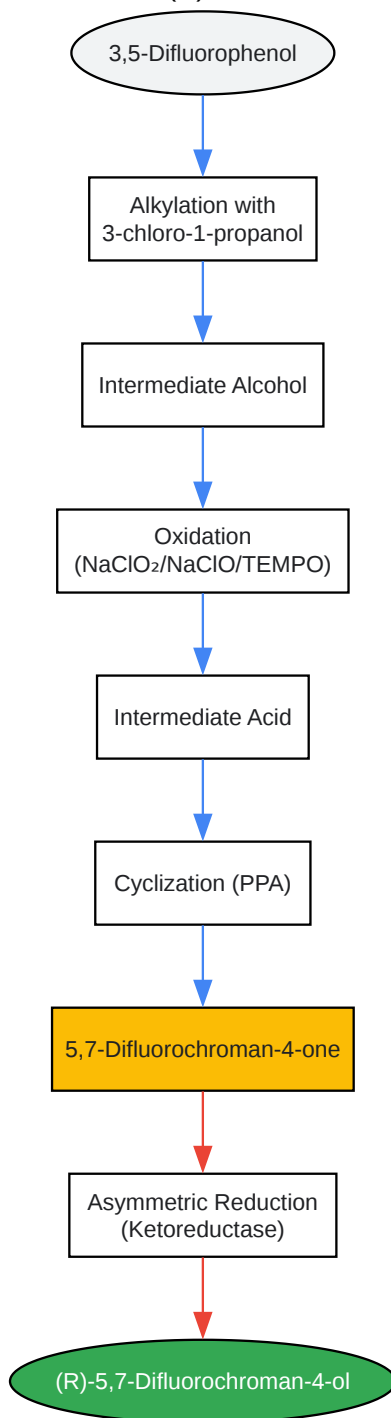
Step 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)

- Starting Material: 3,5-Difluorophenol.[3]
- Reaction: The starting material is refluxed with 3-chloro-1-propanol and K_2CO_3/KI in ethanol. [3]
- Oxidation: The resulting intermediate is oxidized using a mixture of $NaClO_2/NaClO/TEMPO$. [3]
- Cyclization: The product is treated with polyphosphoric acid (PPA) to yield 5,7-difluorochroman-4-one.[3]
- Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford a white solid.[3]

Step 2: Asymmetric Reduction to **(R)-5,7-Difluorochroman-4-ol**

- Substrate: 5,7-Difluorochroman-4-one.[7][8]
- Method: Asymmetric reduction is performed. This is commonly achieved using a ketoreductase enzyme (from families such as SDR, MDR, or AKR) with a coenzyme and a coenzyme recycling system.[7][8] This enzymatic approach ensures high chiral selectivity and conversion rates under mild conditions.[5]
- Alternative Method (Chiral Resolution): An alternative route involves the non-chiral reduction of the precursor with sodium borohydride ($NaBH_4$) to produce a racemic mixture of (\pm)-5,7-difluorochroman-4-ol.[3] The desired (R)-enantiomer is then resolved from the racemate via lipase-catalyzed resolution (e.g., using Novozym 435 enzyme) followed by a Mitsunobu inversion to obtain the final product with high purity.[3]

Synthetic Workflow for (R)-5,7-Difluorochroman-4-ol

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Caption: Key steps in the green synthesis of **(R)-5,7-Difluorochroman-4-ol**.

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